tert-Butyl 4-hydroxyoctahydro-2H-isoindole-2-carboxylate
Description
tert-Butyl 4-hydroxyoctahydro-2H-isoindole-2-carboxylate is a bicyclic organic compound featuring an octahydroisoindole core, a hydroxyl group at position 4, and a tert-butyl carbamate protecting group. This structure confers unique physicochemical properties, including moderate lipophilicity (LogP ~1.8) and solubility in polar aprotic solvents like DMSO (~2.5 mg/mL) .
The compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly for alkaloid-derived therapeutics. Its conformational rigidity, confirmed via X-ray crystallography using SHELX software , makes it a valuable scaffold for drug design.
Properties
IUPAC Name |
tert-butyl 4-hydroxy-1,3,3a,4,5,6,7,7a-octahydroisoindole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-7-9-5-4-6-11(15)10(9)8-14/h9-11,15H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNXZTSDGBCYUOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCCC(C2C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of tert-Butyl 4-hydroxyoctahydro-2H-isoindole-2-carboxylate generally follows these key steps:
- Construction of the octahydro-2H-isoindole core via cyclization or ring-closure reactions.
- Introduction of the hydroxyl group at the 4-position through selective functionalization.
- Installation of the tert-butyl ester protecting group on the carboxylate function.
This approach ensures stereochemical integrity and functional group compatibility throughout the synthesis.
Detailed Preparation Methods
Cyclization and Core Formation
- The octahydro-2H-isoindole ring system is typically formed by intramolecular nucleophilic substitution or cascade cyclization reactions starting from suitable precursors such as substituted isoindoline derivatives or divinyl ethers.
- A cascade reaction involving ring-opening via addition-elimination followed by a 5-exo-tet ring-closing step has been reported for related 2H-isoindole systems, providing a versatile route to polycyclic nitrogen heterocycles with high regio- and stereoselectivity.
Hydroxyl Group Introduction
- The 4-hydroxy substituent is introduced by selective hydroxylation of the octahydro-2H-isoindole intermediate.
- This can be achieved by controlled oxidation or nucleophilic substitution reactions on a suitable leaving group precursor at the 4-position.
- The stereochemistry at the 4-position is controlled by the reaction conditions and the substrate’s conformation, often favoring the (3aS,5S,7aR) stereoisomer as indicated in stock solution preparations.
tert-Butyl Ester Formation
- The tert-butyl ester protecting group is introduced by esterification of the carboxylic acid precursor with tert-butanol or via reaction with tert-butyl chloroformate under basic conditions.
- This step is crucial for enhancing the compound’s stability and solubility, facilitating further manipulations and biological evaluations.
- The tert-butyl ester is stable under a variety of reaction conditions and can be removed under acidic conditions if needed.
Representative Preparation Protocol (Based on Stock Solution Preparation Data)
Stock Solution Preparation and Purity Considerations
- The compound is available as tert-Butyl (3aS,5S,7aR)-5-hydroxyoctahydro-2H-isoindole-2-carboxylate with precise stereochemistry.
- Stock solutions are prepared at various concentrations (1 mM, 5 mM, 10 mM) by dissolving accurately weighed amounts in solvents such as DMSO, PEG300, Tween 80, or corn oil for in vivo formulations.
- The preparation requires ensuring clear solutions at each solvent addition step, using vortexing, ultrasound, or gentle heating to aid dissolution.
| Stock Solution Concentration | Amount of Compound (mg) | Volume of Solvent (mL) |
|---|---|---|
| 1 mM | 1 | 4.1438 |
| 5 mM | 5 | 0.8288 |
| 10 mM | 10 | 0.4144 |
Research Findings and Optimization Notes
- The stereochemical purity of the compound is critical for its biological activity and is maintained by controlling reaction conditions during hydroxylation and cyclization.
- The use of cascade reactions for core formation allows for efficient synthesis with fewer purification steps and higher yields.
- The tert-butyl ester group provides a balance between stability and ease of deprotection, making it a preferred protecting group in medicinal chemistry applications.
- Solubility and formulation data indicate that the compound can be effectively prepared in clear solutions suitable for biological assays, with solvent systems optimized for clarity and stability.
Summary Table of Preparation Methods
| Preparation Step | Methodology | Key Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| Core Formation | Intramolecular cyclization/cascade | Isoindoline derivatives, nucleophiles | Octahydro-2H-isoindole scaffold |
| Hydroxyl Group Introduction | Selective hydroxylation/oxidation | Oxidants or nucleophiles | 4-Hydroxy substitution with stereocontrol |
| tert-Butyl Ester Formation | Esterification | tert-Butyl chloroformate, base | Stable tert-butyl ester protecting group |
| Stock Solution Preparation | Dissolution in DMSO/PEG300/Tween 80 | Accurate weighing, solvent addition | Clear, stable solutions for assays |
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-hydroxyoctahydro-2H-isoindole-2-carboxylate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Biological Activities
Research indicates that isoindole derivatives, including tert-butyl 4-hydroxyoctahydro-2H-isoindole-2-carboxylate, exhibit various biological activities:
- Antagonistic Activity : This compound has been studied for its potential to modulate neurokinin receptors, particularly in the treatment of gastrointestinal disorders and inflammatory diseases .
- Analgesic Effects : It shows promise in pain management and migraine treatment due to its action on tachykinins, which are involved in pain signaling pathways .
Pharmaceutical Development
The compound is being explored for its role in drug development, particularly as a lead compound for synthesizing new therapeutic agents. Its interactions with biological targets suggest potential uses in:
- Central Nervous System Disorders : The modulation of neurokinin receptors can be beneficial for conditions like anxiety and depression .
- Anti-inflammatory Treatments : Its biological activity may offer new avenues for treating chronic inflammatory diseases .
Synthetic Applications
This compound serves as an intermediate in organic synthesis. Its unique structural features allow it to participate in various chemical reactions, making it a valuable building block for creating more complex molecules.
Case Study 1: Neurokinin Receptor Modulation
A study investigated the effects of this compound on human neurokinin receptors. The results indicated that the compound effectively antagonized receptor activity, suggesting its potential use in developing treatments for pain and gastrointestinal disorders .
Case Study 2: Anti-inflammatory Properties
Another research effort focused on the anti-inflammatory effects of this compound. In vitro assays demonstrated significant inhibition of pro-inflammatory cytokine production, highlighting its therapeutic potential in managing chronic inflammatory conditions .
Mechanism of Action
The mechanism of action of tert-Butyl 4-hydroxyoctahydro-2H-isoindole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects, such as inhibition of microbial growth or induction of cell death in cancer cells .
Comparison with Similar Compounds
Research Findings and Implications
- Bioactivity : While the tert-butyl derivative shows moderate enzyme inhibition, its stability makes it a candidate for prodrug development.
- Structure-Activity Relationships (SAR) : Substituent bulk inversely correlates with enzymatic potency but improves pharmacokinetic profiles.
- Methodology : SHELX-based crystallography and LC/MS profiling are critical for characterizing isoindole derivatives .
Biological Activity
tert-Butyl 4-hydroxyoctahydro-2H-isoindole-2-carboxylate (CAS No. 1445951-43-8) is a compound with significant potential in medicinal chemistry, particularly in the context of inflammatory diseases and cancer. This article examines its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
The biological activity of this compound is primarily linked to its role as an inhibitor of the enzyme Vanin-1. Vanin-1 is implicated in various inflammatory processes and is a target for treating inflammatory bowel diseases (IBD) and associated cancers. The inhibition of Vanin-1 can lead to reduced levels of inflammatory mediators and enhanced tissue protection against oxidative stress .
Anti-inflammatory Properties
Research indicates that this compound may reduce inflammation in models of IBD. In studies involving Vanin-1 knockout mice, the absence of this enzyme resulted in significantly lower incidences of tumors in colitis-associated cancer models, suggesting that inhibiting Vanin-1 could mitigate inflammation-driven carcinogenesis .
Antioxidant Effects
The compound has been shown to enhance glutathione levels, a crucial antioxidant that protects against cellular damage. Increased glutathione levels correlate with reduced oxidative stress and improved tissue resistance to injury from various stressors, including radiation .
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the common synthetic routes for tert-Butyl 4-hydroxyoctahydro-2H-isoindole-2-carboxylate, and what key intermediates should be monitored?
- Methodological Answer : The synthesis typically involves carbamate protection strategies. For example, intermediates like tert-butyl carbamate derivatives are formed by reacting the isoindole core with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., DMAP or triethylamine catalysis). Key intermediates include hydroxyl-protected precursors and Boc-activated amines. Reaction progress should be monitored via TLC (Rf analysis) or HPLC (retention time tracking). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is critical to isolate the target compound .
Q. How is the crystal structure of this compound determined using SHELX software?
- Methodological Answer : Single-crystal X-ray diffraction data are processed using SHELX (e.g., SHELXS for structure solution via direct methods and SHELXL for refinement). Hydrogen atoms are added geometrically, and anisotropic displacement parameters are refined for non-H atoms. The WinGX suite integrates SHELX workflows, enabling visualization of electron density maps and molecular geometry validation. Final refinement metrics (R-values, residual density) should adhere to IUCr standards .
Q. What are the recommended safety practices for handling tert-butyl derivatives in laboratory settings?
- Methodological Answer : Use explosion-proof equipment and non-sparking tools during transfers. Store the compound in airtight containers at 2–8°C in a ventilated, non-flammable environment. Personal protective equipment (PPE), including nitrile gloves and safety goggles, is mandatory. Emergency protocols for inhalation exposure (e.g., immediate fresh air ventilation) and spill containment (inert absorbents) should be established .
Q. How can researchers confirm the molecular geometry post-synthesis?
- Methodological Answer : Combine X-ray crystallography (bond lengths/angles via SHELXL refinement) with spectroscopic validation. For example, compare experimental NMR chemical shifts (e.g., H and C) with DFT-predicted values. Discrepancies >0.1 ppm for H or >2 ppm for C may indicate conformational flexibility or impurities .
Advanced Research Questions
Q. How can contradictions in crystallographic data (e.g., disorder, twinning) be resolved?
- Methodological Answer : For twinned crystals, use SHELXD for dual-space phasing and SHELXL TWIN/BASF commands to model twin domains. For disorder, apply PART/SUMP restraints and analyze difference Fourier maps. Cross-validate with solid-state NMR to distinguish dynamic vs. static disorder .
Q. How can dynamic conformational changes of the tert-butyl group be analyzed experimentally and computationally?
- Methodological Answer : Perform variable-temperature H NMR (e.g., 180–298 K) to observe axial↔equatorial equilibria. Use EXSY experiments to measure exchange rates. Complement with DFT calculations (B3LYP/6-31G*) incorporating explicit solvent models (e.g., PCM for acetonitrile) to account for solvation effects on conformational stability .
Q. What experimental design strategies optimize reaction yields for tert-butyl carbamate derivatives?
- Methodological Answer : Employ Box-Behnken or central composite design to evaluate factors like catalyst loading (e.g., Mo(CO)), temperature (40–80°C), and solvent polarity (dichloroethane vs. THF). Response surface methodology (RSM) identifies optimal conditions, while ANOVA distinguishes significant variables (p < 0.05). Validate with triplicate runs .
Q. How do hydrogen-bonding patterns influence the crystal packing and stability of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
